1,3,5-Tri(4-acetylphenyl)benzene

Catalog No.
S1909335
CAS No.
47732-99-0
M.F
C30H24O3
M. Wt
432.5 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1,3,5-Tri(4-acetylphenyl)benzene

CAS Number

47732-99-0

Product Name

1,3,5-Tri(4-acetylphenyl)benzene

IUPAC Name

1-[4-[3,5-bis(4-acetylphenyl)phenyl]phenyl]ethanone

Molecular Formula

C30H24O3

Molecular Weight

432.5 g/mol

InChI

InChI=1S/C30H24O3/c1-19(31)22-4-10-25(11-5-22)28-16-29(26-12-6-23(7-13-26)20(2)32)18-30(17-28)27-14-8-24(9-15-27)21(3)33/h4-18H,1-3H3

InChI Key

XSVGLMQQYMQCTR-UHFFFAOYSA-N

SMILES

CC(=O)C1=CC=C(C=C1)C2=CC(=CC(=C2)C3=CC=C(C=C3)C(=O)C)C4=CC=C(C=C4)C(=O)C

Canonical SMILES

CC(=O)C1=CC=C(C=C1)C2=CC(=CC(=C2)C3=CC=C(C=C3)C(=O)C)C4=CC=C(C=C4)C(=O)C

Anticancer Potential

Photoluminescent Chemo-Sensor

Organic Synthesis

Gas Storage and Separation

Luminescent Microporous Organic Polymers

Fluorescence Chemo-Sensors

1,3,5-Tri(4-acetylphenyl)benzene is an organic compound with the molecular formula C30H24O3C_{30}H_{24}O_3. It features a central benzene ring substituted with three 4-acetylphenyl groups. This compound belongs to a class of triaryl compounds and is notable for its potential applications in organic synthesis and materials science. The acetyl groups on the phenyl rings contribute to its reactivity and solubility properties, making it a versatile building block in various

Due to the presence of acetyl groups, including:

  • Aldol Condensation: The compound can participate in aldol reactions, where it acts as a nucleophile due to the reactivity of the acetyl groups.
  • Electrophilic Aromatic Substitution: The aromatic rings can undergo electrophilic substitution reactions, allowing for further functionalization.
  • Cyclotrimerization: This compound can be synthesized through cyclotrimerization processes, linking fluorinated or other substituted derivatives of 4-acetylphenylbenzene .

  • Antioxidant Properties: Some triaryl compounds exhibit antioxidant activity, which may be relevant for therapeutic applications.
  • Anticancer Activity: Certain derivatives have shown promise in inhibiting cancer cell proliferation in vitro.
  • Antimicrobial Effects: Compounds with similar structures have been studied for their potential antimicrobial properties.

The synthesis of 1,3,5-tri(4-acetylphenyl)benzene typically involves:

  • Aldol Cyclotrimerization: This method involves the reaction of 4-acetylphenyl derivatives under specific conditions to form the triaryl compound. The process may utilize catalysts to enhance yield and selectivity .
  • Trimerization of Acetophenone Derivatives: Starting from 4-hydroxyacetophenone derivatives, trimerization reactions can yield various substituted products that include 1,3,5-tri(4-acetylphenyl)benzene as a product .

1,3,5-Tri(4-acetylphenyl)benzene has several applications in different fields:

  • Organic Synthesis: It serves as an important intermediate in the synthesis of more complex organic molecules.
  • Materials Science: Its unique structure allows for potential use in developing advanced materials such as polymers and liquid crystals.
  • Photocatalysis: The compound may be explored for its photocatalytic properties in organic reactions .

Interaction studies involving 1,3,5-tri(4-acetylphenyl)benzene focus primarily on its reactivity with various nucleophiles and electrophiles. These studies help elucidate its mechanism of action in synthetic pathways and potential biological interactions. Further research could provide insights into how this compound interacts with biological macromolecules.

Several compounds share structural similarities with 1,3,5-tri(4-acetylphenyl)benzene. Here are a few notable examples:

Compound NameStructure FeaturesUnique Aspects
1,3,5-Tri(4-hydroxyphenyl)benzeneHydroxy groups instead of acetylExhibits different reactivity due to hydroxyl groups
1,3,5-Tris(4-methoxyphenyl)benzeneMethoxy substituentsEnhanced electron-donating properties
1,3-DiphenylpropaneTwo phenyl groups instead of threeSimpler structure with different physical properties

These compounds highlight the uniqueness of 1,3,5-tri(4-acetylphenyl)benzene through variations in substituents that affect their chemical behavior and potential applications.

Systematic Nomenclature

The compound is systematically named 1-[4-[3,5-bis(4-acetylphenyl)phenyl]phenyl]ethanone according to IUPAC rules. Alternative names include 1,1'-(5'-(4-acetylphenyl)-[1,1':3',1''-terphenyl]-4,4''-diyl)diethanone and Ethanone, 1,1'-[5'-(4-acetylphenyl)[1,1':3',1''-terphenyl]-4,4''-diyl]bis-.

Key Structural Features

  • Core Structure: A central benzene ring with three 4-acetylphenyl substituents.
  • Acetyl Groups: Positioned at the para positions of each phenyl ring, enhancing reactivity and solubility.
  • Symmetry: The 1,3,5-substitution pattern ensures high symmetry, critical for applications in crystalline materials.
PropertyValueSource
CAS Number47732-99-0
Molecular FormulaC₃₀H₂₄O₃
Molecular Weight432.5 g/mol
InChI KeyXSVGLMQQYMQCTR-UHFFFAOYSA-N
Canonical SMILESCC(=O)C1=CC=C(C=C1)C2=CC(=CC(=C2)C3=CC=C(C=C3)C(=O)C)C4=CC=C(C=C4)C(=O)C

Historical Development and Discovery

Early Synthesis Attempts

The synthesis of 1,3,5-triarylbenzenes dates to the early 20th century, with ketones like acetophenone undergoing self-condensation reactions. For example, CuCl₂ was identified as a cost-effective catalyst for the trimerization of acetophenone derivatives under mild conditions. This approach laid the groundwork for scalable production.

Modern Synthetic Routes

Acid-Catalyzed Cyclotrimerization

A landmark method involves the cyclotrimerization of 4-hydroxyacetophenone derivatives using aniline or anilinium salts (e.g., anilinium hydrochloride). This process avoids direct trimerization challenges by forming intermediates like 4-hydroxyacetophenone-anil, which subsequently polymerize under acidic conditions.

MethodCatalystReactantsConditions
Self-condensationCuCl₂Acetophenone derivativesReflux, solvent (e.g., toluene)
Aniline-mediatedAnilinium HCl4-Hydroxyacetophenone, aniline150–220°C, solvent-free
Aldol CyclotrimerizationBrønsted acidFluorinated tris(4-acetylphenyl)benzeneSolvent, controlled pH

Fluorinated Derivatives and COF Synthesis

Recent advancements utilize 1,3,5-trifluoro-2,4,6-tris(4-acetylphenyl)benzene in aldol cyclotrimerization to form covalent organic frameworks (COFs). These COFs exhibit exceptional stability and porosity, enabling applications in CO₂ capture and gas separation.

Significance in Modern Organic Chemistry

Applications in Materials Science

Metal-Organic Frameworks (MOFs)

1,3,5-Tri(4-acetylphenyl)benzene serves as a building block for MOFs, which are microporous materials with tailored pore sizes. Its acetyl groups enable functionalization, enhancing interactions with guest molecules (e.g., gases).

Covalent Organic Frameworks (COFs)

  • Aldol Cyclotrimerization: Fluorinated derivatives undergo aldol reactions to form hcb-topology COFs (e.g., COF-284), which are crystalline and chemically inert.
  • Postsynthetic Modification: COFs derived from this compound can be functionalized with amines, improving CO₂ adsorption capacity under ambient conditions.

Biological Activity and Medicinal Chemistry

  • DNA Intercalation: The compound binds to DNA via groove binding, inducing helix unwinding and cytotoxic effects in cancer cell lines (e.g., breast, cervical).
  • Computational Insights: Molecular docking studies reveal electrostatic interactions as key drivers of DNA binding, supporting its anticancer potential.

Synthetic Versatility

  • Functionalization: The acetyl groups can be oxidized to carboxylic acids (e.g., 1,3,5-tris(4-carboxyphenyl)benzene) for further derivatization.
  • Cross-Coupling Reactions: Ethynyl-functionalized analogs enable Sonogashira couplings, expanding utility in organic electronics and conjugated polymers.

Research Findings and Case Studies

Anticancer Mechanisms

A study in Molecular Spectroscopy demonstrated cytotoxicity against breast and cervical cancer cells, attributed to DNA intercalation and subsequent cell cycle disruption. Computational models (e.g., molecular dynamics) corroborated these findings, highlighting hydrogen bonding and π-π stacking interactions.

COF Stability and Performance

COFs synthesized from fluorinated derivatives exhibited chemical stability in harsh environments (e.g., concentrated acids/bases) and high CO₂ uptake (0.4 mbar) after amine functionalization.

XLogP3

5.9

Wikipedia

Ethanone, 1,1'-[5'-(4-acetylphenyl)[1,1':3',1''-terphenyl]-4,4''-diyl]bis-

Dates

Modify: 2023-08-16

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